molecular formula C13H12N2O B8774432 (3-Aminophenyl)(4-aminophenyl)methanone CAS No. 51458-66-3

(3-Aminophenyl)(4-aminophenyl)methanone

Cat. No. B8774432
CAS RN: 51458-66-3
M. Wt: 212.25 g/mol
InChI Key: YKNMIGJJXKBHJE-UHFFFAOYSA-N
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Description

(3-Aminophenyl)(4-aminophenyl)methanone is a useful research compound. Its molecular formula is C13H12N2O and its molecular weight is 212.25 g/mol. The purity is usually 95%.
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properties

CAS RN

51458-66-3

Product Name

(3-Aminophenyl)(4-aminophenyl)methanone

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

(3-aminophenyl)-(4-aminophenyl)methanone

InChI

InChI=1S/C13H12N2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H,14-15H2

InChI Key

YKNMIGJJXKBHJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a closed glass vessel equipped with a thermometer and a stirrer there are charged 30.7 g (0.1 moles) of 4-chloro-3,4'-dinitro benzophenone, 1 g of palladium black catalyst and 300 ml of benzene. While the mixture being stirred, at 65°-70° C., hydrogen is introduced so that 13.3 l (0.59 moles) of hydrogen is absorbed in the mixture during about nine hours. After there are added 45 g (0.12 moles) of 15% aqueous solution of sodium hydroxide and 2 g of 90% aqueous solution of trioctyl methyl ammonium chloride (available from Tokyo-Kasei Co.), hydrogen is again introduced so that 2.35 l (0.105 moles) is absorbed during about six hours, while the mixture being stirred at 65°-70° C. The reaction mixture is filtered to remove the catalyst and organic layer is separated. The organic layer is added with magnesium sulfate for water removal and then blown with hydrochloric gas to saturation therewith. The precipitate thus formed is filtered, washed with 50 ml of benzene, and dried to obtain hydrochloric acid salt form of 3,4'-diamino benzophenone. Yield 23.4 g (82%). Recrystallization from 20% aqueous isopropanol gives yellow needle-like pure crystals of the benzophenone. M.P. is 250° C. or higher.
Quantity
30.7 g
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reactant
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Quantity
1 g
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catalyst
Reaction Step One
Quantity
300 mL
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solvent
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0 (± 1) mol
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reactant
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Quantity
13.3 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To an autoclave there are added 30.7 g (0.1 moles) of 4-chloro-3,4'-dinitro benzophenone, 10.6 g (0.1 moles) of sodium carbonate, 1 g of 5% palladium/alumina catalyst (available from Nihon-Engelhardt Co.) and 250 ml of 1,2-dichloro ethane. With the mixture being stirred at 30°-35° C., the reaction is carried out at a constant pressure for 10 hours by introducing hydrogen into the mixture. After completion of the reaction, the reaction mixture is heated up to 70° C. to be subjected to filtering for removing the catalyst. Then, on cooling, there is obtained 3,4'-diamino benzophenone in the form of yellow needle-like crystals. The crystals are filtered, washed with 20 ml of 1,2-dichloro ethane and dried. Yield 17.6 g (83%). M.P. 121°-122° C. Recrystallization from ethanol gives yellow needle-like pure crystals of said benzophenone. M.P. 122°-122.5° C.
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a closed vessel equipped with a thermometer and a stirrer there are charged 105 g (0.3 moles) of 4-bromo-3,4'-dinitro benzophenone, 5 g of 5% palladium/active carbon catalyst (from Nihon-Engelhardt Co.) and 300 ml of dioxane. At 70°-80° C., with the mixture being stirred, there is introduced 41 l (1.83 moles) of hydrogen so as to be absorbed in the mixture in about 11 hours. Following cooling the mixture to 30° C., there is added 38.5 g (0.33 moles) of 30% ammonia water. Then, again with the mixture being stirred, at 30°-40° C., there is introduced an additional amount of hydrogen, 7.2 l (0.32 moles), during seven hours. The reaction liquid is filtered at 30°-40° C. to remove the catalyst and then allowed to cool giving yellow crystals of 3,4'-diamino benzophenone. The crystals are filtered, washed with 30 ml of 50% aqueous dioxane solution and dried. Yield 58 g (91%). M.P. 121°-123° C.
Name
4-bromo-3,4'-dinitro benzophenone
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
41 L
Type
reactant
Reaction Step Two
Quantity
38.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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